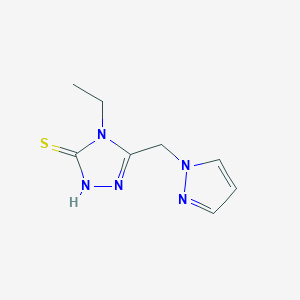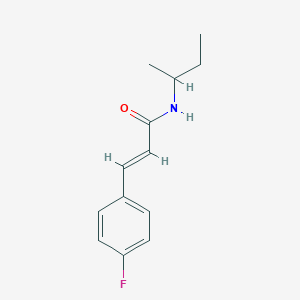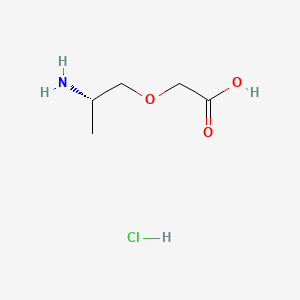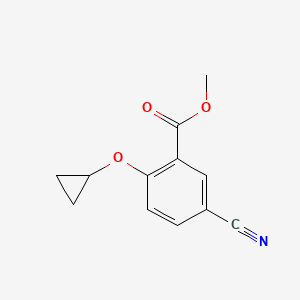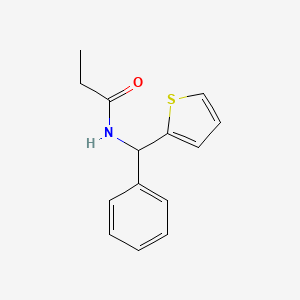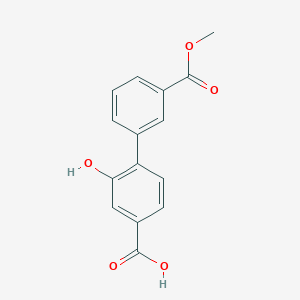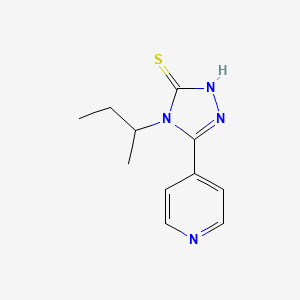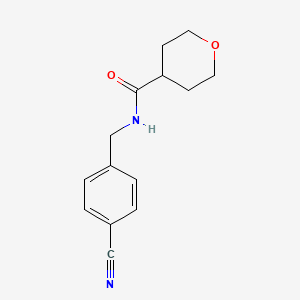![molecular formula C27H22FN7O4 B14889990 4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps, starting from readily available precursors. One common approach involves the synthesis of the 6-fluoro-4H-benzo[d][1,3]dioxin-4-one core from salicylic acid and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as JNK3 MAP kinase, by binding to the active site and preventing substrate access . This inhibition can modulate various cellular processes, including apoptosis, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4H-benzo[d][1,3]dioxin-4-one: A core structure used in the synthesis of various biologically active molecules.
1,3-Benzodioxane derivatives: Known for their applications in medicinal and agrochemical research.
Uniqueness
4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique combination of heterocyclic structures, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and drug development.
Properties
Molecular Formula |
C27H22FN7O4 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
4-[4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl]-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C27H22FN7O4/c1-14-22-20(8-21(36)33-26(22)35(34-14)27-23-25(30-11-29-23)31-12-32-27)15-2-4-19(5-3-15)38-10-17-7-18(28)6-16-9-37-13-39-24(16)17/h2-7,11-12,20H,8-10,13H2,1H3,(H,33,36)(H,29,30,31,32) |
InChI Key |
STRATHCZJCYIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC(=CC5=C4OCOC5)F)C6=NC=NC7=C6NC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)

